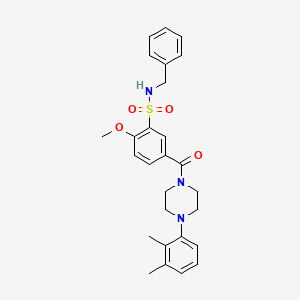
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for various neurological disorders. ABX-1431 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
作用机制
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By blocking FAAH, N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide increases the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its potent analgesic and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain and anxiety disorders. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models. One of the limitations of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in clinical settings.
合成方法
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 3-acetylphenylboronic acid and 3-chloro-4-methoxybenzaldehyde to form 3-acetyl-4-methoxyphenylboronic acid. This intermediate is then reacted with benzylsulfonamide to form the benzylsulfonamide derivative. Finally, the benzylsulfonamide derivative is treated with 4-methoxybenzoyl chloride to yield N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide.
科学研究应用
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been studied extensively in preclinical models of various neurological disorders, including neuropathic pain, anxiety, depression, and multiple sclerosis. The drug has been shown to have potent analgesic and anxiolytic effects, as well as anti-inflammatory and neuroprotective properties. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models.
属性
IUPAC Name |
N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-20-8-7-11-24(21(20)2)29-14-16-30(17-15-29)27(31)23-12-13-25(34-3)26(18-23)35(32,33)28-19-22-9-5-4-6-10-22/h4-13,18,28H,14-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERGASSLRCNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


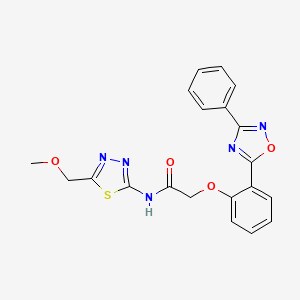




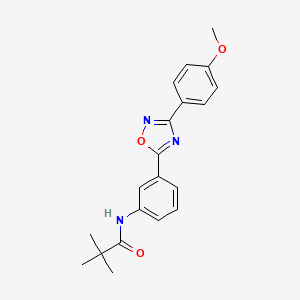
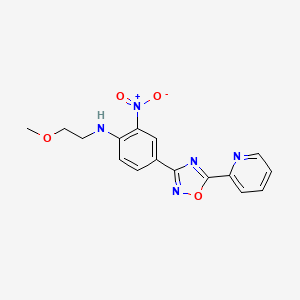
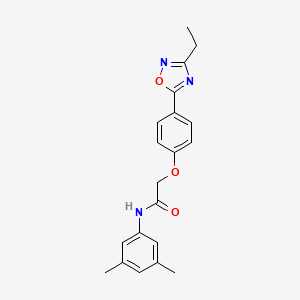

![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
